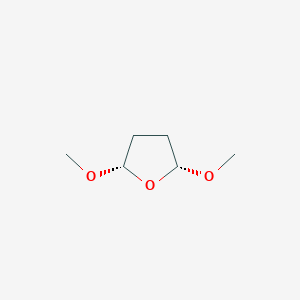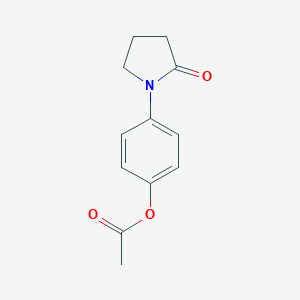
Germanium arsenide (GeAs)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium arsenide (GeAs) is a compound of germanium and arsenic, with the chemical formula GeAs. It is a semiconductor material that has been extensively studied for its potential applications in electronics and optoelectronics. GeAs has unique properties that make it an attractive material for use in various scientific research applications.
Wirkmechanismus
The mechanism of action of Germanium arsenide (GeAs) is not fully understood. However, it is believed that Germanium arsenide (GeAs) acts as a semiconductor material, which means that it can conduct electricity under certain conditions. Germanium arsenide (GeAs) has a unique crystal structure that allows it to exhibit interesting electronic and optical properties.
Biochemische Und Physiologische Effekte
Germanium arsenide (GeAs) has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Germanium arsenide (GeAs) nanoparticles can induce oxidative stress and DNA damage in cells. Further research is needed to fully understand the potential health effects of Germanium arsenide (GeAs).
Vorteile Und Einschränkungen Für Laborexperimente
Germanium arsenide (GeAs) has several advantages for use in lab experiments. It is a semiconductor material with unique electronic and optical properties, making it an attractive material for use in electronic and optoelectronic devices. Germanium arsenide (GeAs) is also relatively easy to synthesize using CVD, MBE, or MOCVD methods. However, Germanium arsenide (GeAs) has some limitations, including its toxicity and potential health effects.
Zukünftige Richtungen
There are several future directions for research on Germanium arsenide (GeAs). One area of research is the development of new synthesis methods that can produce high-quality Germanium arsenide (GeAs) with fewer impurities. Another area of research is the study of the electronic and optical properties of Germanium arsenide (GeAs), particularly its potential applications in spintronics. Additionally, more research is needed to fully understand the potential health effects of Germanium arsenide (GeAs) and its nanoparticles.
Synthesemethoden
Germanium arsenide (GeAs) can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metal-organic chemical vapor deposition (MOCVD). CVD is the most commonly used method for the synthesis of Germanium arsenide (GeAs). In this method, germanium and arsenic precursors are introduced into a reaction chamber where they react to form Germanium arsenide (GeAs).
Wissenschaftliche Forschungsanwendungen
Germanium arsenide (GeAs) has been widely used in scientific research applications, including electronic and optoelectronic devices, photovoltaic cells, and thermoelectric materials. It has also been used in the fabrication of high-speed transistors, infrared detectors, and solar cells. Germanium arsenide (GeAs) has shown promising results in the field of spintronics, which involves the manipulation of the spin of electrons for information processing.
Eigenschaften
CAS-Nummer |
12271-72-6 |
|---|---|
Produktname |
Germanium arsenide (GeAs) |
Molekularformel |
AsGe |
Molekulargewicht |
147.55 g/mol |
IUPAC-Name |
arsanylidynegermanium |
InChI |
InChI=1S/AsGe/c1-2 |
InChI-Schlüssel |
OEOKQRBZALRLDT-UHFFFAOYSA-N |
SMILES |
[Ge]#[As] |
Kanonische SMILES |
[Ge]#[As] |
Andere CAS-Nummern |
12271-72-6 |
Synonyme |
germanium arsenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



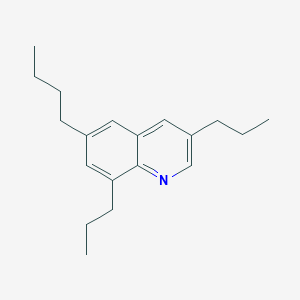
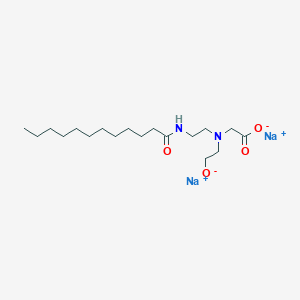

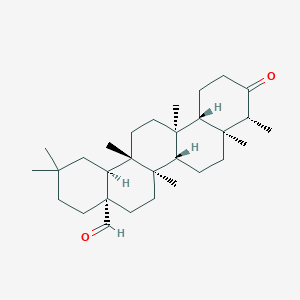
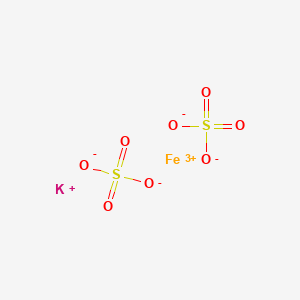
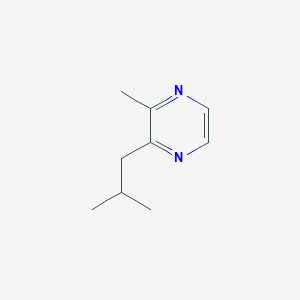
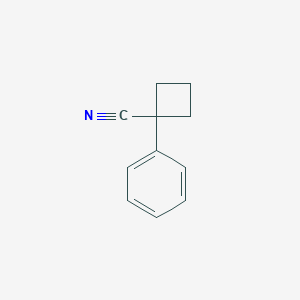

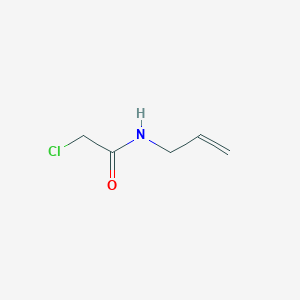
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
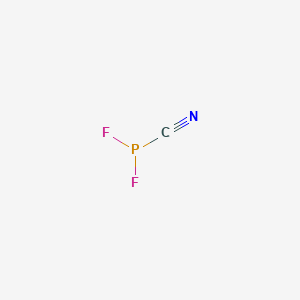
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
